2-(3,4-dimethylphenoxy)-N-ethylpropanamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-ethylpropanamide is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 221.141578849 g/mol and the complexity rating of the compound is 230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Polymerization Applications
- Research into chiral diaminophenoxy proligands and their zinc ethyl complexes, including their reactivity and potential in polymerization processes, highlights the significance of such compounds in the synthesis of polymers. The zinc complexes showed particular reactivity with phenol and hydrochloric acid, leading to new compounds that catalyzed the ring-opening polymerization of lactide to poly(lactic acid) (Labourdette et al., 2009).
Anticonvulsant Properties
- A series of N-[(dimethylphenoxy)alkyl]aminoalkanols were synthesized and evaluated for their anticonvulsant activity, showcasing the potential of dimethylphenoxy derivatives in the development of new therapeutic agents. These compounds exhibited quantified anticonvulsant activity in several in vivo tests, with specific compounds demonstrating significant efficacy in models like the maximum electroshock (MES) test (Waszkielewicz et al., 2015).
Cytotoxicity and Anticancer Research
- The synthesis and evaluation of functionalized amino acid derivatives as new pharmacophores for anticancer agent design were investigated, with some compounds showing promising cytotoxicity against various cancer cell lines. This research indicates the potential utility of 2-(3,4-dimethylphenoxy)-N-ethylpropanamide derivatives in oncology (Kumar et al., 2009).
Electrochemical and Material Science
- Investigations into the electrochemical oxidation of amino-cyano-phenylthiophene derivatives unveiled a new class of photoluminescent materials. This study demonstrates the broader applicability of dimethylphenoxy compounds in materials science, particularly in the development of new luminescent materials (Ekinci et al., 2000).
Pharmacological Action of Aroxyalkylaminoalcohols
- The crystal structures of several xylenoxyaminoalcohol derivatives with anticonvulsant activity were reported, elucidating the influence of protonation on their geometry. This research highlights the structural basis for the pharmacological actions of these compounds, contributing to the understanding of their mechanism of action (Nitek et al., 2022).
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-ethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-5-14-13(15)11(4)16-12-7-6-9(2)10(3)8-12/h6-8,11H,5H2,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHOTPAVHUHVIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C)OC1=CC(=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.